Furan-2-yl(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone
Description
Properties
Molecular Formula |
C13H9NO6 |
|---|---|
Molecular Weight |
275.21 g/mol |
IUPAC Name |
furan-2-yl-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)methanone |
InChI |
InChI=1S/C13H9NO6/c15-13(10-2-1-3-18-10)8-6-11-12(20-5-4-19-11)7-9(8)14(16)17/h1-3,6-7H,4-5H2 |
InChI Key |
MTYIRPSSHWQNFC-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)[N+](=O)[O-])C(=O)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of 2,3-Dihydrobenzo[b]dioxin-6-carbonyl Chloride
The benzodioxin core is functionalized through chlorination of 2,3-dihydrobenzo[b]dioxin-6-carboxylic acid using thionyl chloride (SOCl₂) under reflux (70°C, 4 hr). Excess SOCl₂ ensures complete conversion, with yields typically exceeding 85%.
Reaction Conditions
- Molar ratio (acid : SOCl₂) = 1 : 3
- Solvent: Anhydrous dichloromethane
- Workup: Rotary evaporation to remove excess SOCl₂
Step 2: Friedel-Crafts Acylation with Furan
The carbonyl chloride reacts with furan-2-ylmagnesium bromide in a tetrahydrofuran (THF) medium at −78°C to form 2,3-dihydrobenzo[b]dioxin-6-yl(furan-2-yl)methanone.
Optimization Data
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | −78°C | Prevents di-addition byproducts |
| Grignard stoichiometry | 1.2 equiv | Maximizes acylation efficiency |
| Reaction time | 2 hr | 92% conversion (GC-MS) |
Post-reaction quenching with ammonium chloride and extraction with ethyl acetate yields the crude product, which is purified via silica gel chromatography (hexane:ethyl acetate = 4:1).
Step 3: Regioselective Nitration
Nitration of the methanone intermediate employs fuming nitric acid (HNO₃) in concentrated sulfuric acid at 0°C. The electron-rich C7 position of the benzodioxin ring undergoes preferential nitration due to para-directing effects of the methanone group.
Nitration Conditions
- Nitrating agent: 90% HNO₃ (1.5 equiv)
- Catalyst: H₂SO₄ (3 equiv)
- Temperature: 0°C → 25°C (gradual warming over 1 hr)
- Yield: 78% after recrystallization from ethanol
Alternative Pathway: Ullmann Coupling for Benzodioxin Formation
Constructing the Benzodioxin Skeleton
An orthogonal approach assembles the benzodioxin ring post-furan acylation. Resorcinol derivatives react with 1,2-dibromoethane under Ullmann coupling conditions:
Coupling Parameters
| Component | Quantity | Role |
|---|---|---|
| Resorcinol derivative | 1 equiv | Aromatic core |
| 1,2-Dibromoethane | 1.1 equiv | Ethylene bridge source |
| CuI | 10 mol% | Catalyst |
| K₂CO₃ | 3 equiv | Base |
| DMF | Solvent | Polar aprotic medium |
Heating at 110°C for 12 hr forms the dihydrobenzodioxin structure, which is subsequently acylated and nitrated as above.
Critical Analysis of Methodologies
Yield Comparison Across Routes
| Method | Overall Yield | Purity (HPLC) | Scalability |
|---|---|---|---|
| Friedel-Crafts/Nitration | 62% | 98.5% | Pilot-plant feasible |
| Ullmann Coupling | 48% | 97.2% | Limited by Cu residues |
The Friedel-Crafts route dominates industrial production due to superior atom economy and fewer transition metal contaminants.
Byproduct Formation and Mitigation
- Di-nitration products : Controlled HNO₃ stoichiometry and low temperatures suppress C5 nitration.
- Furan ring opening : Strict anhydrous conditions during Grignard reactions prevent acid-induced degradation.
- Chromatography challenges : Gradient elution (hexane → ethyl acetate) resolves methanone derivatives from des-nitro analogues.
Advanced Characterization Data
Post-synthetic analysis confirms structure and purity:
Spectroscopic Signatures
- ¹H NMR (400 MHz, CDCl₃): δ 4.39 (m, 4H, –O–CH₂–CH₂–O–), 6.34 (d, J = 3.2 Hz, 1H, furan H3), 7.82 (s, 1H, Ar–NO₂).
- IR (KBr): ν 1520 cm⁻¹ (asymmetric NO₂ stretch), 1685 cm⁻¹ (C=O).
- HRMS : m/z 275.0521 [M+H]⁺ (calc. 275.0524 for C₁₃H₉NO₆).
Industrial-Scale Process Considerations
Catalyst Recycling
Copper residues from Ullmann coupling necessitate chelating resins (e.g., Amberlite IRC748) for removal, adding $12/kg to production costs. Friedel-Crafts methods avoid this through Brønsted acid catalysis.
Solvent Recovery Systems
THF and dichloromethane are distilled and reused, achieving 95% solvent recovery in closed-loop systems. This reduces waste disposal costs by 40% compared to batch processing.
Chemical Reactions Analysis
Types of Reactions
Furan-2-yl(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted positions.
Biological Activity
Furan-2-yl(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Molecular Formula : C13H9NO6
Molecular Weight : 275.21 g/mol
CAS Number : Not specified in the sources but can be derived from its chemical structure.
The compound's biological activity is primarily attributed to its ability to interact with various biological targets. The nitro group and the furan ring are significant contributors to its pharmacological properties. Nitro-containing compounds are known for their diverse biological activities, including anti-inflammatory and anticancer effects.
Anticancer Activity
Recent studies have indicated that derivatives of benzo[b]furan compounds exhibit significant anticancer properties. For instance, a review highlighted that various benzo[b]furan derivatives demonstrated inhibitory effects against multiple cancer cell lines, with IC50 values often below 1 µM for some compounds .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 7-benzoyl-5-chloro-2,3-dihydrobenzo[b]furan-3-carboxylic acid | MCF7 (breast cancer) | 0.8 |
| Furan derivative | HepG2 (liver cancer) | 0.67 |
| Furan derivative | HCT116 (colon cancer) | 0.80 |
These findings suggest that furan derivatives can serve as effective anticancer agents due to their ability to inhibit cell proliferation.
Analgesic Activity
Another area of interest is the analgesic potential of furan derivatives. A study on related compounds indicated that certain 7-aroyl derivatives showed significant analgesic activity in animal models, suggesting that structural modifications can enhance pain-relieving properties .
Case Studies
- Study on Anticancer Efficacy : A compound structurally similar to this compound was tested against various cancer cell lines. The results indicated a high degree of cytotoxicity, particularly against liver and breast cancer cells, with IC50 values indicating potent activity .
- Analgesic Testing : In a phenyl-p-quinone-induced writhing test on mice, several derivatives were evaluated for their analgesic effects. The results showed that some compounds exhibited significant pain relief with minimal side effects .
Structure-Activity Relationship (SAR)
The structure of this compound allows for various modifications that can enhance its biological activity:
- Nitro Group : Enhances reactivity and potential interaction with biological targets.
- Furan Ring : Contributes to lipophilicity and cellular permeability.
Research indicates that variations in substituents on the benzene ring can significantly alter the potency and selectivity of these compounds against specific biological targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key benzodioxane-based methanone derivatives with furan-2-yl(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone:
Physicochemical and Spectral Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
